3-Ethenylidenedecan-1-OL
Description
3-Ethenylidenedecan-1-OL is a long-chain aliphatic alcohol characterized by a decanol backbone (10 carbons) with an ethenylidene group (a conjugated alkene moiety) at the third carbon position. While direct literature on this compound is sparse, its synthesis likely involves Wittig or Horner-Wadsworth-Emmons reactions to introduce the ethenylidene group onto a decanol precursor, analogous to methods used for 3-ylideneoxindoles .
Properties
CAS No. |
821783-03-3 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-12(4-2)10-11-13/h13H,2-3,5-11H2,1H3 |
InChI Key |
BNNDQPHWGWVXSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=C=C)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidenedecan-1-OL typically involves the reaction of decanal with ethylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ethenylidene group. Common catalysts used in this process include transition metal complexes, which help in the activation of the ethylene molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of heterogeneous catalysts, which can be easily separated and reused, is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Ethenylidenedecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes by hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of decanal or decanoic acid.
Reduction: Formation of decane.
Substitution: Formation of halogenated derivatives, such as 3-chlorodecan-1-OL.
Scientific Research Applications
3-Ethenylidenedecan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Ethenylidenedecan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, affecting their activity. Additionally, the ethenylidene group can participate in π-π interactions with aromatic residues, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
3-Ylideneoxindoles (e.g., Ethyl (2E)-(1-Methyl-2-oxoindolin-3-ylidene)acetate)
Structural Differences :
- Core Structure : 3-Ylideneoxindoles feature an oxindole ring system (aromatic heterocycle with a ketone group), whereas 3-Ethenylidenedecan-1-OL is a linear aliphatic alcohol.
- Functional Groups : The former contains an ester group and a conjugated ylidene system, while the latter has a hydroxyl group and a simpler ethenylidene moiety.
3,7-Dimethyl-2,6-octadien-1-ol (Geraniol/Citronellol Analog)
Structural Differences :
- Chain Length : 3,7-Dimethyl-2,6-octadien-1-ol has an 8-carbon backbone, compared to the 10-carbon chain of this compound.
- Double Bonds : The former contains two conjugated double bonds (2,6-octadien-1-ol), while the latter has a single ethenylidene group.
Research Findings and Implications
- Reactivity: The ethenylidene group in this compound may undergo electrophilic additions, though steric hindrance from the decanol chain could slow kinetics compared to smaller terpene alcohols .
- Industrial Potential: Its structural similarity to surfactants (e.g., fatty alcohols) suggests utility in detergents, but odor characteristics (if any) remain unexplored.
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